![molecular formula C35H62O7 B1249041 4-[2,11-Dihydroxy-11-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]undecyl]-2-methyl-2H-furan-5-one CAS No. 152378-19-3](/img/structure/B1249041.png)
4-[2,11-Dihydroxy-11-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]undecyl]-2-methyl-2H-furan-5-one
Descripción general
Descripción
Parviflorin, also known as 22-epimolvizarin or atemoyacin a, belongs to the class of organic compounds known as annonaceous acetogenins. These are waxy derivatives of fatty acids (usually C32 or C34), containing a terminal carboxylic acid combined with a 2-propanol unit at the C-2 position to form a methyl- substituted alpha, beta-unsaturated-gamma-lactone. One of their interesting structural features is a single, adjacent, or nonadjacent tetrahydrofuran (THF) or tetrahydropyran (THP) system with one or two flanking hydroxyl group(s) at the center of a long hydrocarbon chain. Parviflorin is considered to be a practically insoluble (in water) and relatively neutral molecule. Parviflorin has been primarily detected in urine. Within the cell, parviflorin is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, parviflorin can be found in fruits. This makes parviflorin a potential biomarker for the consumption of this food product.
Aplicaciones Científicas De Investigación
Valorization of Biomass
The compound's relevance in the valorization of biomass, particularly in the conversion of sugars derived from lignocellulosic biomass into valuable chemicals like furans, is noted. Such transformations are crucial for sustainable chemical production, emphasizing the role of green chemistry and solvent selection in enhancing these processes (Esteban, Vorholt, & Leitner, 2020).
Biomass to Furan Derivatives
The potential of the compound in the synthesis of furan derivatives from plant biomass is highlighted. Furan derivatives, including 5-hydroxymethylfurfural (HMF), are pivotal for developing renewable feedstocks for the chemical industry. This transition supports the move from non-renewable hydrocarbon sources to more sustainable alternatives (Chernyshev, Kravchenko, & Ananikov, 2017).
Furan-Based Biocatalysis
The inherent instability of furans like 5-HMF poses challenges for their synthetic modifications. The review discusses biocatalysis as a promising alternative for the valorization of furans, offering a high selectivity and mild reaction conditions that could mitigate the ecological footprint of furan utilization (Domínguez de María & Guajardo, 2017).
Health Implications of Furan Fatty Acids
Furan fatty acids, related to the compound , are examined for their health implications. While they are associated with positive benefits like anti-oxidant and anti-inflammatory activities, the review raises questions about their role in health, especially concerning diabetes and renal health, and suggests that, on balance, they may be beneficial (Xu et al., 2017).
Furan Derivatives in Organic Synthesis
The review emphasizes the role of 5-HMF, a furan derivative related to the compound, in organic synthesis. It underscores 5-HMF's utility as a building block for the preparation of various fine chemicals, showcasing the incorporation of renewable carbon sources into valuable end products (Fan, Verrier, Queneau, & Popowycz, 2019).
Diels-Alder Reactions with Furfural-Based Chemicals
The review focuses on the Diels-Alder reactions of furfural-based chemicals, which are crucial for creating polymers and other materials from renewable resources. It specifically discusses the regio- and diastereoselectivity of these reactions when furfural derivatives interact with alkenes, highlighting the importance of such reactions in green chemistry (Galkin & Ananikov, 2021).
Propiedades
Número CAS |
152378-19-3 |
|---|---|
Nombre del producto |
4-[2,11-Dihydroxy-11-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]undecyl]-2-methyl-2H-furan-5-one |
Fórmula molecular |
C35H62O7 |
Peso molecular |
594.9 g/mol |
Nombre IUPAC |
4-[2,11-dihydroxy-11-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]undecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C35H62O7/c1-3-4-5-6-7-8-12-15-18-29(37)31-20-22-33(41-31)34-23-21-32(42-34)30(38)19-16-13-10-9-11-14-17-28(36)25-27-24-26(2)40-35(27)39/h24,26,28-34,36-38H,3-23,25H2,1-2H3 |
Clave InChI |
YVZIPERWMPDEIZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCC(CC3=CC(OC3=O)C)O)O)O |
SMILES canónico |
CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCC(CC3=CC(OC3=O)C)O)O)O |
Sinónimos |
parviflorin |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,3S,4S,7S,8S,10R,13R,14S,21R,22R,28S)-4-ethenyl-21-hydroxy-10-methyl-15,23-dioxa-25-azaheptacyclo[19.2.2.216,19.13,7.01,22.08,13.014,28]octacosa-5,16(27),17,19(26)-tetraene-2,24-dione](/img/structure/B1248959.png)
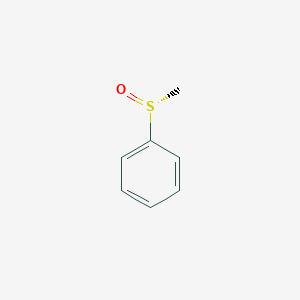
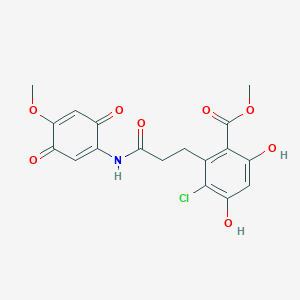
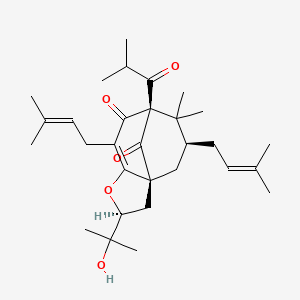

![disodium;(3R,5R,6R)-3-[3-[(E)-[(2E)-2-(carbamoylhydrazinylidene)ethylidene]amino]-2-oxoimidazolidin-1-yl]-6-[[(2R)-2-(2-fluoro-4-hydroxyphenyl)-2-sulfonatoacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1248966.png)

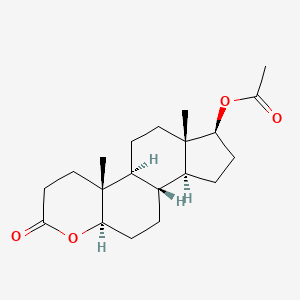
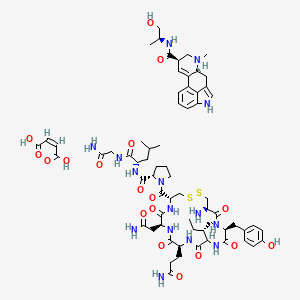
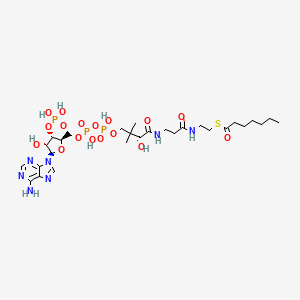

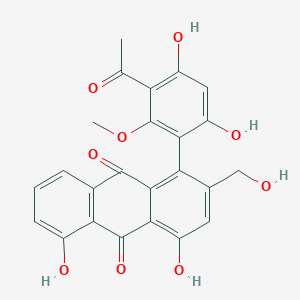
![2-[4-[[5-Acetamido-2-(4-chlorophenyl)phenyl]methoxy]phenyl]-1-cyclohexyl-benzimidazole-5-carboxylic acid](/img/structure/B1248981.png)
![Methyl 8-[2-[3-(hydroxymethyl)-4-oxooxetan-2-yl]ethyl]naphthalene-2-carboxylate](/img/structure/B1248982.png)